cAMP Phosphodiesterase Selectivity
3-Fluoropyridine-4-carbothioamide was evaluated for inhibitory activity against cAMP phosphodiesterase (PDE) using bovine aorta in vitro. At 1 μM cGMP in the presence of 10 μM calcium and 15 nM calmodulin, the compound was reported as 'insignificant' [1]. This stands in marked contrast to potent PDE inhibitors within the broader pyridine carbothioamide class, which can achieve IC₅₀ values in the low micromolar range. This data serves as a critical negative screening result that defines the compound's selectivity profile—it is not a broad-spectrum PDE inhibitor.
| Evidence Dimension | Inhibitory activity against cAMP phosphodiesterase |
|---|---|
| Target Compound Data | Insignificant (no inhibition detected at 1 μM) |
| Comparator Or Baseline | Potent in-class PDE inhibitors (IC₅₀ typically 0.1–10 μM) |
| Quantified Difference | >10-fold reduction in potency relative to active PDE inhibitors |
| Conditions | Bovine aorta cAMP PDE assay, 1 μM cGMP, 10 μM Ca²⁺, 15 nM calmodulin |
Why This Matters
This negative result prevents misallocation of this compound to PDE-targeted projects, saving screening time and enabling rational procurement for applications where PDE inhibition is not required.
- [1] BindingDB Assay ID: 13, Entry ID: 50001664. Inhibitory activity against cAMP phosphodiesterase. ChEMBL_216500 (CHEMBL819310). View Source
